N-p-Tolyl-D-glucosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tolyl)-D-glucosylamine is an organic compound that features a glucosylamine structure with a 4-tolyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Tolyl)-D-glucosylamine typically involves the reaction of D-glucose with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N-(4-Tolyl)-D-glucosylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-Tolyl)-D-glucosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tolyl derivatives.
Scientific Research Applications
N-(4-Tolyl)-D-glucosylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Tolyl)-D-glucosylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Tolyl)-D-glucosamine
- N-(4-Tolyl)-D-galactosylamine
- N-(4-Tolyl)-D-mannosylamine
Comparison: N-(4-Tolyl)-D-glucosylamine is unique due to its specific glucosylamine structure and the presence of the 4-tolyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the glucosylamine structure may influence its solubility and interaction with biological molecules, while the tolyl group can affect its reactivity in substitution reactions.
Properties
CAS No. |
29355-12-2 |
---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1 |
InChI Key |
SCLFETMCMRCGEO-HENWMNBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.